![molecular formula C11H23ClN2O B1440860 2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride CAS No. 1236254-73-1](/img/structure/B1440860.png)
2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride
Overview
Description
2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride (ACHMB-HCl) is a small molecule drug that has recently been studied for its potential applications in scientific research. It is a cyclic amide that has been used in experiments related to the pharmacology of various diseases and disorders, such as pain, inflammation, and cancer. ACHMB-HCl is a novel compound that has been developed through the use of synthetic organic chemistry and has been shown to have a variety of beneficial properties.
Scientific Research Applications
Heterocycle Synthesis
2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride: has been utilized in the synthesis of heterocycles, which are crucial frameworks in many bioactive compounds . The compound serves as an intermediate in the preparation of various heterocyclic structures, such as pyrimidines, pyridines, and indoles, which are foundational to pharmaceuticals and agrochemicals.
Benzamide Compound Synthesis
In the realm of benzamide compounds, which have applications ranging from medical to industrial uses, 2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride acts as a starting material for novel benzamide derivatives . These derivatives exhibit antioxidant and antibacterial activities, making them potential candidates for drug development.
Antioxidant Activity
The compound has been involved in the synthesis of molecules with significant antioxidant properties . Antioxidants are vital in combating oxidative stress, which is linked to various chronic diseases, including cancer and heart disease.
Antibacterial Applications
Research has shown that benzamide derivatives synthesized from 2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride possess antibacterial activities . These activities are essential for the development of new antibiotics to fight resistant bacterial strains.
Industrial Applications
Beyond its medical applications, 2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride is also used in industrial sectors such as the plastic and rubber industry, paper industry, and agriculture . Its derivatives can serve as additives or intermediates in manufacturing processes.
Chemical Research and Development
As a high-purity chemical, 2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride is a valuable asset in chemical research and development laboratories . Its reactivity and selectivity make it suitable for exploring new synthetic pathways and reactions.
properties
IUPAC Name |
2-amino-N-cyclohexyl-3-methylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJIPSDKUYMLQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclohexyl-3-methylbutanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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